Cas no 5464-11-9 (2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide)

2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide is a heterocyclic organic compound featuring a methylsulfanyl substituent attached to a dihydroimidazole core, stabilized as a hydroiodide salt. This compound is of interest in synthetic and medicinal chemistry due to its imidazoline scaffold, which is a key structural motif in biologically active molecules. The hydroiodide form enhances solubility and stability, facilitating handling and storage. Its reactive methylsulfanyl group allows for further functionalization, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and coordination complexes. The compound’s well-defined crystalline structure ensures consistent purity, supporting reproducible results in research and industrial applications.
2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide structure
5464-11-9 structure
Product Name:2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide
CAS No:5464-11-9
MF:C4H9IN2S
MW:244.097131490707
MDL:MFCD00005181
CID:843675
PubChem ID:24849778
Update Time:2025-06-11

2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide Chemical and Physical Properties

Names and Identifiers

    • 2-METHYLTHIO-2-IMIDAZOLINE HYDRIODIDE
    • 2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide
    • 2-Methylthio-2-imidazoline, Hydroiodide
    • 2-Methylsulfanyl-4,5-dihydro-1H-imidazole hydrogen iodide
    • 2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide
    • EN300-65631
    • 2-methylthio-4,5-dihydroimidazole hydriodide
    • D94694
    • NSC-26869
    • 2-methylsulphanyl-4,5-dihydro-1h-imidazole hydriodide
    • GEO-01949
    • DTXSID10969912
    • MS-3695
    • 2-Imidazoline, monohydriodide
    • NSC26869
    • 2-Methylmercapto-4,5-dihydroimidazole Hydroiodide
    • AKOS005067919
    • 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1)
    • 2-(Methylthio)-4,5-dihydroimidazole Hydroiodide
    • 2-Methylthio-2-imidazoline hydroiodide
    • 2-methylmercaptoimidazoline hydroiodide
    • 4,5-Dihydro-2-methylthioimidazole hydroiodide
    • 2-Methylthio-2-imidazoline hydriodide, 99%
    • F2147-0310
    • MFCD00005181
    • 2-(Methylthio)imidazolinium iodide
    • 2-(methylthio)-2-imidazoline hydroiodide
    • 2-methylmercapto-2-imidazoline-hydroiodide
    • 2-METHYLTHIO-2-IMIDAZOLINEHYDRIODIDE
    • 2-methylsulfanyl-4,5-dihydro-1H-imidazole;hydroiodide
    • SCHEMBL315802
    • 2-(Methylthio)-2-imidazoline hydriodide
    • 5464-11-9
    • 2-methylsulfanyl-4,5-dihydro-1H-imidazole hydroiodide
    • 1H-Imidazole,5-dihydro-2-(methylthio)-, monohydriodide
    • hydron;2-methylsulfanyl-4,5-dihydro-1H-imidazole;iodide
    • 2-methylthioimidazoline, hydroiodide
    • SY063540
    • CS-W010263
    • MDL: MFCD00005181
    • Inchi: 1S/C4H8N2S.HI/c1-7-4-5-2-3-6-4;/h2-3H2,1H3,(H,5,6);1H
    • InChI Key: PZZRSEUDGCFXIH-UHFFFAOYSA-N
    • SMILES: I.S(C)C1=NCCN1

Computed Properties

  • Exact Mass: 243.95300
  • Monoisotopic Mass: 243.953
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 89.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 24.4

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.27
  • Melting Point: 144-146 °C (lit.)
  • Boiling Point: 186.8°C at 760 mmHg
  • Flash Point: 66.7°C
  • PSA: 49.69000
  • LogP: 1.07120
  • Solubility: Not determined
  • Vapor Pressure: 0.7±0.4 mmHg at 25°C

2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide Security Information

  • Signal Word:warning
  • Hazard Statement: H303+H313+H333
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S24/25
  • Safety Term:S24/25
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide Pricemore >>

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2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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Order Number:LE25956001
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:54
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Additional information on 2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide

Introduction to 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole Hydroiodide (CAS No. 5464-11-9)

2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide (CAS No. 5464-11-9) is a compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the class of imidazoles, which are known for their biological activities and have been extensively studied for their roles in various physiological processes.

The chemical structure of 2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide is characterized by a five-membered imidazole ring with a methylthio substituent and a hydroiodide salt. The presence of the methylthio group imparts specific chemical and biological properties that distinguish it from other imidazoles. The hydroiodide salt form ensures good solubility in water, making it suitable for various applications in both research and industrial settings.

Recent studies have highlighted the potential of 2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide in several areas of research. One notable application is its use as an intermediate in the synthesis of more complex molecules. The imidazole ring and the methylthio group provide reactive sites that can be exploited for further chemical modifications, leading to the development of novel compounds with diverse biological activities.

In the realm of medicinal chemistry, 2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide has shown promise as a lead compound for drug discovery. Imidazoles are well-known for their ability to interact with various biological targets, including enzymes, receptors, and ion channels. Research has demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways, making it a potential candidate for the treatment of metabolic disorders.

Additionally, the antimicrobial properties of imidazoles have been extensively studied. 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide has been shown to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property makes it a valuable starting point for the development of new antibiotics, which are crucial in addressing the growing problem of antibiotic resistance.

The synthetic route to 2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide involves several well-established chemical reactions. Typically, the synthesis begins with the formation of an imine intermediate from an appropriate amine and aldehyde or ketone. The subsequent cyclization reaction forms the imidazole ring, followed by the introduction of the methylthio group through a nucleophilic substitution reaction. The final step involves the conversion to the hydroiodide salt form to enhance solubility and stability.

In terms of safety and handling, while 2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide is not classified as a hazardous material or controlled substance, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be used, and all experiments should be conducted in a well-ventilated area to minimize exposure risks.

The current research landscape surrounding 2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide is dynamic and rapidly evolving. Ongoing studies are exploring its potential applications in areas such as cancer therapy, neurodegenerative diseases, and inflammatory disorders. These investigations are driven by the compound's unique chemical structure and its ability to interact with multiple biological targets.

In conclusion, 2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide (CAS No. 5464-11-9) is a versatile compound with significant potential in both research and industrial applications. Its structural features and biological activities make it an attractive candidate for further exploration in various fields of chemistry and medicine. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:5464-11-9)2-甲硫基-2-咪唑啉
LE25956001
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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